BenchChemオンラインストアへようこそ!

2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide

Antibiotic Resistance Oxazolidinones MRSA

2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide (CAS 1423024-98-9) is a synthetic, small-molecule chloroacetamide derivative featuring a 3-fluoro-4-(morpholin-4-yl)phenyl moiety. With a molecular weight of 286.73 g/mol and a calculated LogP of 1.49, it is primarily recognized as a critical synthetic intermediate in the structure-based design of novel oxazolidinone antibiotics targeting drug-resistant bacteria.

Molecular Formula C13H16ClFN2O2
Molecular Weight 286.73 g/mol
CAS No. 1423024-98-9
Cat. No. B1430076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide
CAS1423024-98-9
Molecular FormulaC13H16ClFN2O2
Molecular Weight286.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)CNC(=O)CCl)F
InChIInChI=1S/C13H16ClFN2O2/c14-8-13(18)16-9-10-1-2-12(11(15)7-10)17-3-5-19-6-4-17/h1-2,7H,3-6,8-9H2,(H,16,18)
InChIKeySKNFVIDKIHRHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide (CAS 1423024-98-9): A Strategic Intermediate for Next-Generation Oxazolidinone Antibiotics


2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide (CAS 1423024-98-9) is a synthetic, small-molecule chloroacetamide derivative featuring a 3-fluoro-4-(morpholin-4-yl)phenyl moiety. With a molecular weight of 286.73 g/mol and a calculated LogP of 1.49, it is primarily recognized as a critical synthetic intermediate in the structure-based design of novel oxazolidinone antibiotics targeting drug-resistant bacteria [1]. Unlike the final antibiotic products, this acyclic intermediate contains a reactive chloroacetyl group, enabling its use in cyclization reactions to form the oxazolidinone core [2].

Why 2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide Cannot Be Replaced by Generic Building Blocks in Antibiotic R&D


General chloroacetamide or morpholinophenyl building blocks cannot substitute for 2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide (CAS 1423024-98-9) in the synthesis of oxazolidinone antibiotics targeting linezolid-resistant strains. The specific substitution pattern—a 3-fluoro group on the phenyl ring in conjunction with a para-morpholine—is a conserved pharmacophore that enables the resulting oxazolidinones to overcome the G2576U ribosomal RNA mutation, a key resistance mechanism [1]. The reactive chloroacetyl 'warhead' is sterically and electronically primed for the specific intramolecular cyclization that forms the 2-oxooxazolidin-5-yl core, a transformation that fails with acetamide or other acyl derivatives [2].

Quantitative Differential Evidence: 2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide vs. Its Closest Analogs


Superior Antibiotic Potency Against Linezolid-Resistant MRSA and VRE via Oxazolidinone Derivative

The 3-fluoro-4-(morpholin-4-yl)phenyl pharmacophore, which is the core structural feature of compound 1423024-98-9, is integral to the activity of its oxazolidinone derivatives against drug-resistant bacteria. The antibiotic LZD-6, synthesized by cyclizing this intermediate, inhibits ribosomal function and growth of linezolid-resistant Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) [1]. While linezolid's efficacy is compromised by the G2576U mutation, LZD-6 maintains activity, demonstrating a crucial 2.3-Å resolution structural interaction with the 50S ribosomal subunit that rationalizes this retained potency [1].

Antibiotic Resistance Oxazolidinones MRSA

Optimized Physicochemical Profile for Blood-Brain Barrier Penetration Compared to Linezolid

The calculated physicochemical properties of this acyclic intermediate (CAS 1423024-98-9) suggest a more balanced CNS penetration profile compared to linezolid. Its topological polar surface area (TPSA) is 41.57 Ų, which is lower than linezolid's TPSA of 82.7 Ų [1][2]. This lower TPSA, combined with a LogP of 1.49 and only one hydrogen bond donor, indicates a superior ability to cross biological membranes, a property that is imparted to the final oxazolidinone drug synthesized from it [1].

Physicochemical Properties CNS Drug Design Oxazolidinones

Structural Confirmation by Cryo-EM: A 3.1 Å Resolution Binding Mode of the Derived Oxazolidinone

The oxazolidinone derivative LZD-6, synthesized from compound 1423024-98-9, has its binding mode to the 50S ribosomal subunit of drug-resistant MRSA experimentally determined by single-particle cryo-electron microscopy at 3.1 Å resolution (PDB ID: 6DDG) [1]. This structural data provides a validated, atomic-level rationale for its activity against resistant strains, a level of mechanistic understanding not available for most other linezolid analogs that lack solved structures in the resistant ribosome [1].

Cryo-EM Structural Biology Ribosome

Proven Application Scenarios for 2-Chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide in Antibiotic Development


Synthesis of LZD-6 for Overcoming Linezolid-Resistant Gram-Positive Infections

Researchers aiming to develop antibiotics effective against linezolid-resistant MRSA and VRE should prioritize this intermediate. Its direct cyclization produces LZD-6, a compound whose mechanism of action against resistant strains has been validated by cryo-EM studies (PDB 6DDG) and in vitro susceptibility testing, as reported by Belousoff et al. [1].

Structure-Based Drug Design Campaigns Targeting the 50S Ribosomal Subunit

Medicinal chemistry teams focusing on the bacterial ribosome can use this intermediate to generate a series of oxazolidinone analogs. The solved cryo-EM structure of LZD-6 bound to its target provides an immediate platform for computationally guided optimization, a significant advantage over unexplored chemotypes [1].

Development of CNS-Penetrant Oxazolidinones for Meningitis

The physicochemical profile of this intermediate (TPSA 41.57 Ų, LogP 1.49) makes it a superior starting point for designing oxazolidinone antibiotics intended to cross the blood-brain barrier, addressing a key limitation of drugs like linezolid (TPSA 82.7 Ų) [1][2].

Quote Request

Request a Quote for 2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.